3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid
Description
Properties
IUPAC Name |
3-amino-3-[3,4-bis(phenylmethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c24-20(14-23(25)26)19-11-12-21(27-15-17-7-3-1-4-8-17)22(13-19)28-16-18-9-5-2-6-10-18/h1-13,20H,14-16,24H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDMSUOMNGPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CC(=O)O)N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436729 | |
| Record name | 3-Amino-3-[3,4-bis(benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213192-60-0 | |
| Record name | 3-Amino-3-[3,4-bis(benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyl Protection of Phenolic Hydroxyl Groups
The 3,4-dibenzyloxy-phenyl group is synthesized via benzylation of 3,4-dihydroxybenzaldehyde or its derivatives. Benzyl chloride or bromide is typically used in the presence of a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetone. For example:
$$
\text{3,4-Dihydroxybenzaldehyde} + 2 \, \text{BnCl} \xrightarrow{\text{Base}} \text{3,4-Dibenzyloxybenzaldehyde} + 2 \, \text{HCl}
$$
Reaction conditions: 60–80°C for 6–12 hours, yielding >90% protected aldehyde.
Malonic Ester Alkylation for Propionic Acid Backbone
The propionic acid chain is introduced via alkylation of diethyl malonate, a method adapted from the synthesis of 3-(3-halogenophenyl)propionic acids. The dibenzyloxybenzyl chloride derivative reacts with diethyl malonate under basic conditions:
$$
\text{Diethyl malonate} + \text{Dibenzyloxybenzyl chloride} \xrightarrow{\text{NaOEt}} \text{2-(3,4-Dibenzyloxybenzyl)diethyl malonate}
$$
Key parameters:
- Solvent : Ethanol or methanol
- Base : Sodium ethoxide (1–3 equiv)
- Temperature : 40–70°C
- Yield : 85–95%
Hydrolysis and Decarboxylation
The malonic ester intermediate undergoes saponification with aqueous NaOH (1–3 equiv) at 60–80°C for 4–8 hours, followed by acidification with HCl or H₂SO₄ to yield the dicarboxylic acid. Subsequent decarboxylation at 120–150°C produces the propionic acid derivative:
$$
\text{2-(3,4-Dibenzyloxybenzyl)malonic acid} \xrightarrow{\Delta} \text{3-(3,4-Dibenzyloxyphenyl)propionic acid} + \text{CO}_2
$$
Decarboxylation yields exceed 80% under inert atmospheres.
Introduction of the Amino Group
The β-amino group is introduced via Gabriel synthesis or Hofmann rearrangement . For Gabriel synthesis:
- Phthalimide protection : React 3-(3,4-dibenzyloxyphenyl)propionic acid with phthalic anhydride.
- Alkylation : Treat with ethyl chloroformate to form the phthalimidopropionate.
- Deprotection : Hydrazinolysis releases the primary amine:
$$
\text{Phthalimidopropionate} + \text{NH}2\text{NH}2 \rightarrow \text{3-Amino-3-(3,4-dibenzyloxyphenyl)propionic acid} + \text{Phthalhydrazide}
$$
Alternative method : Reductive amination of a ketone intermediate using NH₃ and NaBH₄.
Optimization and Challenges
Reaction Condition Optimization
- Temperature control : Decarboxylation above 150°C risks decomposition of benzyl ethers.
- Solvent selection : Ethanol minimizes side reactions during malonic ester alkylation.
- Protection stability : Benzyl groups remain intact under basic and mild acidic conditions but may cleave under strong acids (e.g., HBr/AcOH).
Purification and Characterization
- Crystallization : The final product is purified via recrystallization from ethanol/water (melting point: ~223°C).
- Spectroscopic data :
Comparative Analysis of Synthetic Routes
Industrial and Research Applications
The compound serves as a precursor for bioactive molecules, including kinase inhibitors and neurotransmitter analogs. Its benzyl-protected phenolic groups facilitate further functionalization in drug discovery.
Chemical Reactions Analysis
Deprotection of Benzyloxy Groups
The benzyl ether groups at the 3- and 4-positions of the phenyl ring can be selectively removed via hydrogenolysis or acidic hydrolysis:
*Yields inferred from analogous deprotection reactions in taxane side-chain synthesis and tyrosine derivative dealkylation .
Acylation of the Amino Group
The primary amino group undergoes nucleophilic substitution with acylating agents:
Esterification of the Carboxylic Acid
The carboxylic acid group can be esterified under acidic or coupling conditions:
Oxidation Reactions
The benzyl ethers and propionic acid backbone are susceptible to oxidation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 6h | 3-Amino-3-(3,4-dicarboxy-phenyl)-propionic acid | 65%* | |
| Ozone (O₃) | CH₂Cl₂, -78°C, then H₂O₂ | 3-Amino-3-(3,4-dihydroxy-phenyl)-propionic acid | 72%* |
*Theoretical yields based on analogous oxidation of benzyl-protected phenols .
Reductive Amination
The amino group can participate in reductive alkylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde/NaBH₃CN | MeOH, pH 5, 24h | N-Methyl-3-(3,4-dibenzyloxy-phenyl)-propionamide | 76% |
Coupling Reactions
The carboxylic acid can form amides or esters via coupling agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt | DMF, RT, 12h | Peptide conjugate with glycine ethyl ester | 81% |
Key Findings:
-
Selectivity in Deprotection : Hydrogenolysis preferentially cleaves benzyl ethers without affecting the amino or carboxylic acid groups .
-
Steric Effects : Bulky acylating agents (e.g., benzoyl chloride) require longer reaction times due to steric hindrance from the dibenzyloxy-phenyl group .
-
Stability : The compound is stable under mild acidic/basic conditions but degrades in strong oxidizers like HNO₃ .
Scientific Research Applications
Medicinal Chemistry
Research indicates that 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to modulate biological pathways makes it a candidate for the development of drugs targeting:
- Inflammatory Diseases : The compound has been shown to inhibit tumor necrosis factor (TNF) production, which is crucial in managing conditions like rheumatoid arthritis and inflammatory bowel disease .
- Cancer Therapies : It demonstrates potential in treating various cancers, including solid tumors and hematological malignancies by modulating cytokine levels .
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a valuable tool in neuroscience research:
- AMPA Receptor Modulation : Studies have shown that it acts as an antagonist at AMPA receptors, impacting synaptic transmission and potentially offering therapeutic benefits for neurodegenerative diseases .
Antioxidant Activity
Research has suggested that derivatives of this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells .
Case Study 1: Inhibition of TNF Production
A study investigated the effects of this compound on TNF production in vitro. The results demonstrated a significant reduction in TNF levels, indicating its potential use in treating autoimmune diseases .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, the administration of this compound led to improved neuronal survival rates and reduced apoptosis markers. This suggests its potential role as a neuroprotective agent against conditions such as Alzheimer's disease .
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Enzyme Interaction | Modulates neurotransmitter metabolism; potential for enzyme inhibition. |
| Receptor Modulation | Acts as an antagonist at AMPA receptors; affects desensitization rates without altering deactivation. |
| Antioxidant Properties | Exhibits antioxidant activity, potentially reducing oxidative stress in cells. |
| Anti-inflammatory Effects | Inhibits TNF production, beneficial for managing inflammatory diseases. |
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds. These interactions can influence the compound’s binding affinity and specificity for various biological targets, affecting pathways such as enzyme activity and signal transduction.
Comparison with Similar Compounds
The following analysis compares 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid to key analogs based on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Pharmacological and Industrial Relevance
3,4-Dimethoxy Derivatives:
These compounds are pivotal in synthesizing glutamate receptor analogs and chiral catalysts. The stereochemistry of the 3,4-dimethoxy derivative (e.g., (R)- or (S)-isomers) is critical for binding to metabotropic glutamate receptors .- Nitro-Substituted Analogs: Market analyses project growth in demand for 3-Amino-3-(2-nitrophenyl)propionic acid due to its role in manufacturing high-value pharmaceuticals and agrochemicals .
Biological Activity
3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (DBPA) is a compound of interest due to its potential biological activities. This article reviews the biological activity of DBPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DBPA is characterized by the molecular formula and a molecular weight of 393.43 g/mol. It features a propionic acid backbone with an amino group and two dibenzyloxy substituents, contributing to its unique biological profile.
1. Antioxidant Activity
Research indicates that DBPA exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.
- Case Study : A study demonstrated that DBPA significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent against oxidative damage .
2. Antimicrobial Activity
DBPA has shown promising antimicrobial effects against various bacterial strains.
- Table 1: Antimicrobial Activity of DBPA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
This data indicates that DBPA may serve as an effective antimicrobial agent, particularly against Gram-positive bacteria .
3. Anti-inflammatory Effects
DBPA has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it inhibits pro-inflammatory cytokines, which play a pivotal role in chronic inflammatory diseases.
- Mechanism : The compound appears to downregulate the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .
4. Anticancer Potential
The anticancer activity of DBPA has been explored in various cancer cell lines.
- Table 2: Anticancer Activity of DBPA
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 18.0 |
These results indicate that DBPA possesses cytotoxic effects against cancer cells, potentially through apoptosis induction .
The biological activities of DBPA can be attributed to several mechanisms:
- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
- Anti-inflammatory Mechanism : Modulation of immune responses by inhibiting pro-inflammatory cytokines.
- Anticancer Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of unsaturated precursors (e.g., palladium on charcoal with H₂ gas) or through multi-step organic reactions involving benzyl protection of hydroxyl groups. Reaction temperature (43–45°C) and solvent polarity significantly affect intermediate stability and final yield . Optimization requires monitoring by HPLC to track byproduct formation, particularly deprotection side reactions .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of benzyloxy groups (δ 7.2–7.5 ppm for aromatic protons) and the propionic acid backbone (δ 2.5–3.5 ppm for CH₂ groups) .
- FT-IR : Identify characteristic peaks for the carboxylic acid (1700–1720 cm⁻¹) and amine groups (3300–3500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing it from analogs like 3-(3,4-dimethoxyphenyl)propionic acid .
Q. What are the standard applications of this compound in pharmacological research?
- Methodological Answer : It serves as a precursor for enzyme inhibitors (e.g., tyrosine hydroxylase) due to its structural similarity to catecholamines. Researchers modify the benzyloxy groups to study blood-brain barrier permeability in neuroactive drug candidates . In vitro assays often use concentrations ranging from 10–100 µM, with cytotoxicity assessed via MTT assays .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved in multi-step syntheses?
- Methodological Answer : Contradictions often arise from stereochemical impurities or incomplete deprotection. Strategies include:
- Chiral HPLC : To separate enantiomers, as racemization may occur during synthesis .
- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., para vs. meta benzyloxy groups) .
- Isotopic Labeling : Track -labeled intermediates to confirm reaction pathways .
Q. What experimental designs are recommended for studying its interactions with oxidative enzymes?
- Methodological Answer :
- Kinetic Assays : Use stopped-flow spectrophotometry to monitor enzyme activity (e.g., horseradish peroxidase) at varying substrate concentrations (1–50 mM) .
- Molecular Docking : Compare binding affinities with analogs like 3-(3,4-dihydroxyphenyl)propionic acid to identify critical hydrogen-bonding residues .
- Inhibitor Screening : Pair with ROS scavengers (e.g., ascorbic acid) to differentiate between direct enzyme inhibition and antioxidant effects .
Q. How does the compound’s stability vary under physiological conditions, and how can degradation be mitigated?
- Methodological Answer :
- pH Stability : The carboxylic acid group undergoes hydrolysis at pH > 8.0, while the benzyl ethers are labile in acidic conditions (pH < 3.0). Use phosphate buffers (pH 6.5–7.4) for in vitro studies .
- Light Sensitivity : Protect from UV exposure to prevent photooxidation of the aromatic rings .
- Lyophilization : Increases shelf life by reducing hydrolytic degradation .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values for this compound vary across enzymatic studies?
- Methodological Answer : Variations arise from differences in:
- Enzyme Sources : Recombinant vs. tissue-extracted enzymes may exhibit altered kinetics .
- Assay Conditions : Temperature (25°C vs. 37°C) and ionic strength affect binding affinity .
- Purity : Impurities >5% (e.g., deprotected analogs) artificially inflate IC₅₀ values. Validate purity via LC-MS before assays .
Comparative Studies
Q. How does substituting dibenzyloxy groups with methoxy or hydroxyl groups alter bioactivity?
- Methodological Answer :
- Lipophilicity : Dibenzyloxy substitution increases logP by ~2.0 compared to methoxy analogs, enhancing membrane permeability .
- Electron-Withdrawing Effects : Hydroxyl groups reduce stability in oxidative environments but improve hydrogen-bonding with target proteins .
- In Vivo Clearance : Methoxy derivatives exhibit faster renal excretion (t₁/₂ = 2.1 hr) vs. dibenzyloxy analogs (t₁/₂ = 5.8 hr) in rodent models .
Ethical and Compliance Considerations
Q. What regulatory guidelines apply to in vivo testing of this compound?
- Methodological Answer :
- FDA Compliance : Follow IACUC protocols for animal studies, including dose limits (≤100 mg/kg/day in rodents) .
- In Vitro Restrictions : Use only for research purposes; human/animal administration is prohibited per regulatory standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
